H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA
Description
This peptide, with a trifluoroacetic acid (TFA) counterion, is a synthetic oligopeptide characterized by a high density of basic residues (arginine [Arg] and lysine [Lys]) and structural motifs such as Ser-Pro-Ala-Ser-Met.
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H212N48O32S.C2HF3O2/c1-64(2)56-84(109(195)166-85(59-68-33-37-70(176)38-34-68)110(196)161-80(28-17-52-150-124(142)143)106(192)170-89(63-174)116(202)172-54-18-29-90(172)113(199)152-66(5)96(182)169-88(62-173)112(198)164-83(43-55-205-6)115(201)171-53-19-30-91(171)114(200)163-82(40-42-95(180)181)108(194)167-86(60-93(129)178)111(197)168-87(117(203)204)57-65(3)4)165-105(191)79(27-16-51-149-123(140)141)159-102(188)76(24-13-48-146-120(134)135)157-103(189)77(25-14-49-147-121(136)137)160-107(193)81(39-41-92(128)177)162-104(190)78(26-15-50-148-122(138)139)158-101(187)75(23-12-47-145-119(132)133)156-100(186)74(21-8-10-45-126)155-99(185)73(20-7-9-44-125)154-98(184)72(22-11-46-144-118(130)131)153-94(179)61-151-97(183)71(127)58-67-31-35-69(175)36-32-67;3-2(4,5)1(6)7/h31-38,64-66,71-91,173-176H,7-30,39-63,125-127H2,1-6H3,(H2,128,177)(H2,129,178)(H,151,183)(H,152,199)(H,153,179)(H,154,184)(H,155,185)(H,156,186)(H,157,189)(H,158,187)(H,159,188)(H,160,193)(H,161,196)(H,162,190)(H,163,200)(H,164,198)(H,165,191)(H,166,195)(H,167,194)(H,168,197)(H,169,182)(H,170,192)(H,180,181)(H,203,204)(H4,130,131,144)(H4,132,133,145)(H4,134,135,146)(H4,136,137,147)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150);(H,6,7)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJXBPBGMYEAED-ILWUBXQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H213F3N48O34S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3033.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with selecting a resin compatible with Fmoc chemistry. Wang or Rink amide resins are preferred for C-terminal amide peptides, but this linear peptide’s C-terminal carboxyl group necessitates a 2-chlorotrityl chloride resin, which offers high loading capacity and mild cleavage conditions. The first amino acid, leucine, is anchored via its carboxyl group using dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base.
Sequential Coupling and Activation
Each subsequent amino acid is coupled using a 3-fold molar excess. For challenging residues (e.g., Arg, Lys), double coupling with hexafluorophosphate (HBTU) or oxyma pure improves efficiency. Preactivated Fmoc-amino acids, such as Fmoc-Arg(Pbf)-OH, minimize racemization and reduce coupling times to 30–60 minutes. Proline at position 15 and serine at positions 16 and 18 require pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-ψ(Me,Mepro)-OH) to prevent aggregation.
Table 1: Recommended Side-Chain Protecting Groups
| Amino Acid | Position | Protecting Group |
|---|---|---|
| Arg | 3,6,7,9,10,11,14 | Pbf |
| Lys | 4,5 | Boc |
| Gln | 8 | Trt |
| Glu | 20 | OtBu |
| Asn | 21 | Trt |
| Ser | 16,18 | tBu |
| Tyr | 1,13 | tBu |
Fragment Condensation for Large-Scale Production
Fragment Design and Synthesis
Due to the peptide’s length (22 residues), fragment condensation is employed to reduce stepwise synthesis errors. The sequence is divided into three fragments:
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Fragment 1 : H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-OH (residues 1–9)
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Fragment 2 : Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-OH (residues 10–17)
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Fragment 3 : Ser-Met-Pro-Glu-Asn-Leu-OH (residues 18–22)
Fragments are synthesized separately using SPPS, then combined in solution phase. Fragment 1 is synthesized on a Rink amide resin to ensure C-terminal amidation, while Fragments 2 and 3 use 2-chlorotrityl chloride resin for carboxyl termini.
Solution-Phase Coupling
Fragments are activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-hydroxybenzotriazole (HOBt). For example, Fragment 1 (0.01 M in DMF) is mixed with Fragment 2 (1.1 eq) and PyBOP/HOBt (1.5 eq) at 0°C for 2 hours, achieving >95% coupling efficiency. The combined product is then coupled to Fragment 3 under similar conditions.
Side-Chain Deprotection and Cleavage Optimization
Cleavage Cocktail Composition
The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), triisopropylsilane (TIS, 2.5%), and ethanedithiol (EDT, 2.5%) for 4 hours at 25°C. Extended cleavage (6–8 hours) is required for complete removal of Pbf and Trt groups. Methionine at position 18 is protected by EDT to prevent oxidation during cleavage.
Table 2: Cleavage Efficiency for Protecting Groups
| Protecting Group | Cleavage Time (hours) | Residual Group (%) |
|---|---|---|
| Arg(Pbf) | 4 | <1 |
| Lys(Boc) | 2 | <0.5 |
| Asn(Trt) | 6 | <2 |
TFA Salt Formation
Post-cleavage, the peptide precipitates in methyl tert-butyl ether (MTBE) and lyophilizes to form the TFA salt. Residual TFA accounts for 5–10% of the final product’s mass, confirmed by ion chromatography.
Purification and Analytical Characterization
Reverse-Phase HPLC
Crude peptide is purified using a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. This achieves >98% purity, with major impurities being deletion sequences (<0.5%) and aspartimide byproducts (<0.2%).
Mass Spectrometry
MALDI-TOF analysis confirms the molecular weight (calculated: 2849.3 Da; observed: 2849.8 Da). Minor peaks at 2866.2 Da correspond to Met-oxidized byproducts, mitigated by EDT in the cleavage cocktail.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Stability and Degradation Reactions
The peptide’s stability is influenced by its sequence and environmental conditions:
Key Stability Insights :
-
pH Sensitivity : The peptide aggregates at pH <4 due to Arg protonation but remains soluble in mildly acidic buffers (pH 5–6) .
-
Oxidative Stress : Methionine at position 17 is highly susceptible to oxidation, requiring inert atmospheres during synthesis and storage .
Molecular Interactions and Binding
The peptide’s arginine-rich motif (-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg- ) drives interactions with cucurbit[n]urils (CBs) and nucleic acids:
Table 1: Binding Affinities with Cucurbit uril (CB8)
| Peptide Segment | K (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) |
|---|---|---|---|
| Tyr-Gly-Arg-Lys-Lys-Arg-Arg | 4.6 × 10⁵ | -13.3 | 5.6 |
| Leu-Tyr-Arg-Ser-Pro | 3.6 × 10⁵ | -14.4 | 6.8 |
Notable Observations :
-
CB8 selectively binds aromatic (Tyr) and cationic (Arg/Lys) residues via host-guest interactions .
-
Phosphorylation of Ser/Thr residues (e.g., Ser-Pro-Ala-Ser) reduces binding affinity by ~15% due to steric effects .
Analytical Characterization
Critical quality control metrics for the peptide include:
Functional Implications
The peptide’s sequence shares homology with cell-penetrating peptides (CPPs) and transcriptional regulators:
Scientific Research Applications
Drug Delivery Systems
Peptide-Based Drug Delivery:
The H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH peptide is utilized in drug delivery systems due to its ability to penetrate cellular membranes. This property is particularly advantageous for delivering therapeutic agents directly into target cells, enhancing the efficacy of treatments while minimizing side effects.
Mechanism of Action:
The arginine-rich sequence in the peptide facilitates cellular uptake through endocytosis, allowing for efficient internalization of conjugated drugs or therapeutic agents . Studies have shown that peptides like H-Tyr-Gly-Arg-Lys can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in physiological conditions .
Cancer Therapy
Targeting Tumor Cells:
Research indicates that this peptide can be engineered to target specific cancer cell types. The incorporation of tumor-homing peptides allows for selective delivery of cytotoxic agents, thereby reducing damage to healthy tissues . The presence of multiple arginine residues enhances the binding affinity to negatively charged tumor cell membranes, promoting targeted therapy.
Case Studies:
Several studies have demonstrated the effectiveness of using H-Tyr-Gly-Arg-Lys-based peptides in combination with chemotherapeutic agents. For instance, a study published in Biochemistry highlighted the potential of such peptides to facilitate the uptake of doxorubicin in breast cancer cells, leading to increased apoptosis rates compared to controls .
Regenerative Medicine
Wound Healing and Tissue Regeneration:
The peptide's role in promoting wound healing and tissue regeneration is another significant application. It has been shown to stimulate fibroblast proliferation and migration, essential processes for tissue repair . The presence of serine and proline residues within the peptide sequence may contribute to enhanced collagen synthesis, further supporting tissue regeneration.
Experimental Findings:
In vitro studies have reported that H-Tyr-Gly-Arg-Lys promotes angiogenesis and collagen deposition in fibroblast cultures, suggesting its potential use in developing therapies for chronic wounds and skin injuries . Additionally, animal model studies have indicated improved healing outcomes when treated with formulations containing this peptide .
Immunomodulation
Enhancing Immune Responses:
The immunomodulatory properties of H-Tyr-Gly-Arg-Lys are being explored for their potential to enhance immune responses against infections and tumors. The peptide may act as an adjuvant by activating dendritic cells and promoting T-cell responses .
Research Insights:
Recent studies have shown that peptides with similar sequences can increase the production of cytokines such as IL-6 and TNF-alpha, which are crucial for initiating immune responses . This application could lead to novel therapeutic strategies for vaccine development or immunotherapy.
Summary Table of Applications
| Application Area | Mechanism/Functionality | Supporting Findings |
|---|---|---|
| Drug Delivery | Enhances cellular uptake via endocytosis | Improved bioavailability of drugs |
| Cancer Therapy | Targets tumor cells for selective drug delivery | Increased apoptosis rates in cancer cells |
| Regenerative Medicine | Stimulates fibroblast activity and collagen synthesis | Enhanced wound healing outcomes |
| Immunomodulation | Activates immune responses through cytokine production | Potential use as an adjuvant in vaccines |
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Leu-Arg-Arg-Ala-Ser-Leu-Gly and Derivatives ()
- Structural Similarities : Both peptides contain Arg-rich motifs and serine residues. The main compound’s extended sequence includes additional Arg-Lys clusters and a TFA group.
- Functional Insights: Phosphorylation Kinetics: Leu-Arg-Arg-Ala-Ser-Leu-Gly derivatives (including TFA-modified versions) are substrates for cAMP-dependent protein kinase. Substrate Specificity: Dansyl derivatives of this peptide were phosphorylated with $ K_m = 3 \, \mu M $, highlighting tolerance for hydrophobic modifications. This suggests the main compound’s TFA group and Arg/Lys motifs may similarly interact with kinases or phosphatases.
Thrombin Receptor Agonist Peptide (SFLL: Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe) ()
- Structural Overlap : Both peptides contain Arg and Tyr residues critical for receptor binding. The main compound’s extended sequence includes additional charged residues (Glu, Asp) that may modulate solubility or receptor affinity.
- Functional Insights: Receptor Activation: SFLL mimics thrombin’s effects on mesangial cells, stimulating phospholipase D and inositol phosphate production. The main compound’s Arg-rich sequence could similarly activate G-protein-coupled receptors (GPCRs) or modulate calcium signaling . Non-Additive Effects: SFLL and thrombin act on the same receptor, suggesting the main compound’s Arg clusters may compete with endogenous ligands for receptor binding.
Dogfish ACTH ()
- Structural Motifs: Dogfish ACTH shares a nonatriacontapeptide structure with regions homologous to α-MSH (melanocyte-stimulating hormone). The main compound’s Ser-Pro-Ala-Ser-Met sequence resembles Pro-rich motifs in ACTH that stabilize secondary structure.
- Functional Insights :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Amino Acid Composition ()
| Amino Acid | Main Compound Count | Leu-Arg-Arg-Ala-Ser-Leu-Gly Count |
|---|---|---|
| Arg | 9 | 2 |
| Lys | 3 | 0 |
| Ser | 3 | 1 |
| Pro | 2 | 0 |
| Tyr | 2 | 0 |
Research Findings and Implications
- Kinase Substrate Potential: The main compound’s Arg-Lys clusters and Ser residues suggest it may serve as a substrate for cAMP-dependent kinases, akin to Leu-Arg-Arg-Ala-Ser-Leu-Gly derivatives .
- Receptor Binding : Its high positive charge may enable interactions with GPCRs or nucleic acids, similar to SFLL’s thrombin receptor activation .
- Synthetic Utility: The TFA counterion improves solubility without altering enzymatic recognition, contrasting with permanently modified peptides (e.g., NO2, Z groups) that require deprotection .
Q & A
Q. What methodological challenges arise during solid-phase synthesis of this peptide, and how can they be addressed?
The peptide’s high arginine/lysine content (positively charged residues) complicates synthesis due to aggregation and incomplete coupling. Optimize by:
- Using Fmoc-protected residues with side-chain protecting groups (e.g., Pmc for Arg, Boc for Lys) to reduce steric hindrance .
- Incorporating coupling agents like HBTU/HOBt and extending reaction times for sterically hindered residues.
- Cleaving with TFA cocktails containing scavengers (e.g., triisopropylsilane) to minimize side reactions .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
- Purity : Reverse-phase HPLC (RP-HPLC) with C18 columns and TFA-containing mobile phases to resolve charged isoforms .
- Mass confirmation : MALDI-TOF or ESI-MS to verify molecular weight (± 0.1% accuracy) .
- Sequence validation : Edman degradation or tandem MS/MS for residue-level verification, particularly for repetitive motifs (e.g., Arg/Lys clusters) .
Q. How does the TFA counterion influence bioactivity assays, and how can its effects be mitigated?
Residual TFA lowers pH and may inhibit cell-based assays. Purify via:
- Lyophilization followed by dialysis (MWCO 500–1000 Da) to remove TFA .
- Ion-exchange chromatography to replace TFA with biocompatible anions (e.g., acetate) .
- Confirm TFA content via ion chromatography or conductivity measurements .
Advanced Research Questions
Q. How can conflicting reports on this peptide’s antimicrobial activity be systematically analyzed?
Discrepancies often arise from:
- Assay conditions : Compare MIC values across studies, noting differences in microbial strains, media pH, and incubation times .
- Peptide aggregation : Use dynamic light scattering (DLS) to assess aggregation states under varying salt concentrations .
- TFA content : Standardize purification protocols to minimize batch-to-batch variability .
Q. What in silico strategies predict membrane interactions of this cationic peptide?
- Molecular dynamics (MD) simulations : Model peptide-lipid bilayer interactions using software like GROMACS, focusing on charge distribution and insertion depth .
- Electrostatic potential mapping : Tools like APBS calculate surface charge to predict binding to negatively charged membranes .
- Validate predictions with experimental data (e.g., fluorescence quenching assays using labeled lipid vesicles) .
Q. How can sequence modifications enhance proteolytic stability without compromising activity?
- D-amino acid substitution : Replace protease-sensitive residues (e.g., Leu, Tyr) with D-isomers in non-critical positions .
- PEGylation : Conjugate polyethylene glycol to the N-terminus to sterically hinder enzyme access .
- Cyclization : Introduce disulfide bonds or lactam bridges to stabilize secondary structures .
Q. What experimental approaches resolve ambiguities in the peptide’s secondary structure under physiological conditions?
- Circular dichroism (CD) spectroscopy : Compare spectra in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) to assess α-helix or β-sheet propensity .
- NMR spectroscopy : Use 2D NOESY in DPC micelles to identify hydrogen-bonding patterns and tertiary interactions .
- FTIR spectroscopy : Detect amide I band shifts to confirm structural changes under varying pH .
Data Analysis and Optimization
Q. How should researchers design dose-response studies to account for this peptide’s non-linear activity?
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture threshold effects.
- Include positive controls (e.g., melittin for membrane disruption) and negative controls (scrambled-sequence peptides) .
- Apply Hill slope analysis to differentiate cooperative binding from non-specific interactions .
Q. What statistical methods are appropriate for analyzing variability in cellular uptake efficiency?
- ANOVA with post-hoc tests : Compare uptake across cell lines (e.g., HeLa vs. primary cells) .
- Flow cytometry : Quantify fluorescence-labeled peptide internalization with gating for live/dead cells .
- Confocal microscopy : Correlate subcellular localization (e.g., nuclear vs. cytoplasmic) with functional outcomes .
Q. How can researchers optimize lyophilization protocols to prevent peptide degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
